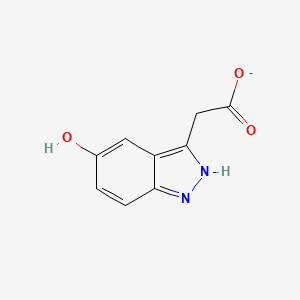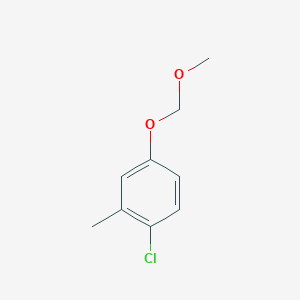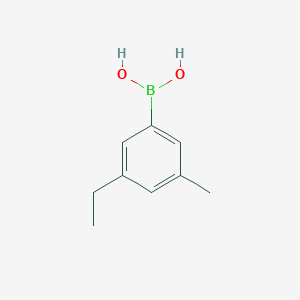
(5-Chloro-2-methanesulfonylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the chemical formula C7H8BClO4S. It is a boronic acid derivative that features a chloro and methanesulfonyl group attached to a phenyl ring. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methanesulfonylphenyl)boronic acid typically involves the reaction of 5-chloro-2-methanesulfonylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-methanesulfonylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methanesulfonylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action for (5-Chloro-2-methanesulfonylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the biaryl product. The chloro and methanesulfonyl groups influence the reactivity and selectivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Methanesulfonylphenylboronic acid
Uniqueness
(5-Chloro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both chloro and methanesulfonyl groups, which provide distinct electronic and steric properties. These groups can enhance the reactivity and selectivity in cross-coupling reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C7H8BClO4S |
|---|---|
Molekulargewicht |
234.47 g/mol |
IUPAC-Name |
(5-chloro-2-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 |
InChI-Schlüssel |
WZEQQRDBOUXJKK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)Cl)S(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)


![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)



